molecular formula C29H26N2O4S B431519 METHYL 4-[10-(CYCLOPROPYLCARBONYL)-1-OXO-3-(2-THIENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-11-YL]BENZOATE

METHYL 4-[10-(CYCLOPROPYLCARBONYL)-1-OXO-3-(2-THIENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-11-YL]BENZOATE

Cat. No.: B431519
M. Wt: 498.6g/mol
InChI Key: VWBWYTIBPZSSAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[10-(cyclopropylcarbonyl)-1-hydroxy-3-(2-thienyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate is a complex organic compound with a unique structure that includes a cyclopropylcarbonyl group, a thienyl group, and a dibenzo[b,e][1,4]diazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[10-(CYCLOPROPYLCARBONYL)-1-OXO-3-(2-THIENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-11-YL]BENZOATE typically involves multiple steps, starting from readily available precursors. One common approach is to use a Suzuki–Miyaura coupling reaction to form the carbon-carbon bonds between the thienyl group and the dibenzo[b,e][1,4]diazepine core . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[10-(cyclopropylcarbonyl)-1-hydroxy-3-(2-thienyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (pyridinium chlorochromate).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in ether at low temperatures.

    Substitution: Electrophiles such as bromine in acetic acid.

Major Products Formed

    Oxidation: Formation of ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted thienyl derivatives.

Scientific Research Applications

Methyl 4-[10-(cyclopropylcarbonyl)-1-hydroxy-3-(2-thienyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 4-[10-(CYCLOPROPYLCARBONYL)-1-OXO-3-(2-THIENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-11-YL]BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[10-(cyclopropylcarbonyl)-1-hydroxy-3-(2-thienyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate is unique due to its combination of functional groups and its potential for diverse applications in research and industry. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various scientific studies.

Properties

Molecular Formula

C29H26N2O4S

Molecular Weight

498.6g/mol

IUPAC Name

methyl 4-[5-(cyclopropanecarbonyl)-7-oxo-9-thiophen-2-yl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-6-yl]benzoate

InChI

InChI=1S/C29H26N2O4S/c1-35-29(34)19-12-8-17(9-13-19)27-26-22(15-20(16-24(26)32)25-7-4-14-36-25)30-21-5-2-3-6-23(21)31(27)28(33)18-10-11-18/h2-9,12-14,18,20,27,30H,10-11,15-16H2,1H3

InChI Key

VWBWYTIBPZSSAF-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CS4)NC5=CC=CC=C5N2C(=O)C6CC6

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CS4)NC5=CC=CC=C5N2C(=O)C6CC6

Origin of Product

United States

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